molecular formula C8H7NO2S B1308348 methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 82782-85-2

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1308348
CAS No.: 82782-85-2
M. Wt: 181.21 g/mol
InChI Key: SBBZXGMGOKVVOB-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3) data:

  • δ 3.90 ppm (s, 3H) : Methyl ester group.
  • δ 6.95–7.33 ppm (m, 3H) : Protons on the thiophene and pyrrole rings.
  • δ 9.02 ppm (br. s, 1H) : NH proton (broadened due to tautomerism).

13C NMR (100 MHz, CDCl3):

  • δ 167.2 ppm : Ester carbonyl carbon.
  • δ 125.6–140.1 ppm : Aromatic carbons in the fused rings.

Infrared (IR) Spectroscopy

  • 1745 cm-1 : Strong C=O stretch of the ester group.
  • 3100–3050 cm-1 : Aromatic C–H stretches.
  • 1580 cm-1 : Thiophene ring vibrations.

UV-Vis Spectroscopy

In ethanol, the compound exhibits λmax at 238 nm (π→π* transition) and 322 nm (n→π* transition), consistent with conjugated heteroaromatic systems.

Tautomerism and Ring-Chair Conformational Dynamics

This compound exhibits limited tautomerism due to the ester group’s electron-withdrawing nature, which stabilizes the keto form (Figure 3). However, 1H NMR data suggest minor enol tautomer populations (<5%) in polar solvents.

Ring-chair dynamics are constrained by the fused thiophene-pyrrole system. Variable-temperature NMR studies reveal an energy barrier of 12.3 kcal/mol for ring inversion, attributed to steric interactions between the methyl ester and adjacent protons. DFT calculations predict a 1.4 Å out-of-plane displacement during conformational interconversion.

Properties

IUPAC Name

methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)6-4-7-5(9-6)2-3-12-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBZXGMGOKVVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00398873
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82782-85-2
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00398873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
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Preparation Methods

Cyclization and Formation of the Core Structure

  • Precursors: The synthesis often starts from 2-substituted thiophenes (e.g., 2-methylthiophene) and substituted pyrroles.

  • Catalysts and Conditions: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid are used in solvents like toluene at elevated temperatures (80–110°C) to promote cyclization.

  • Example Reaction: Reaction of 2-methylthiophene with 3-methylpyrrole under acidic conditions yields the thieno[3,2-b]pyrrole core.

Esterification to Methyl Ester

  • Method: The 4H-thieno[3,2-b]pyrrole-5-carboxylic acid is dissolved in anhydrous methanol and cooled to 0°C.

  • Reagent: Trimethylsilyldiazomethane is added portionwise to methylate the carboxylic acid, forming the methyl ester.

  • Advantages: This method provides a mild and efficient esterification avoiding harsh acidic conditions.

Alkylation and Functionalization

  • Alkylation: The nitrogen atom of the thienopyrrole ring can be alkylated using alkyl halides (e.g., benzyl chloride) under basic conditions.

  • Amidation: After saponification of the ester, amidation can be performed using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with amines to form amide derivatives.

  • Intramolecular Cyclizations: Further cyclizations can be induced to form fused heterocyclic systems.

Synthetic Route Precursors Catalyst/Solvent Temperature Key Transformation Reference
Acid-catalyzed cyclization 2-Methylthiophene + 3-Methylpyrrole H₂SO₄ / Toluene 100°C Formation of thieno[3,2-b]pyrrole core
Esterification via diazomethane 4H-thieno[3,2-b]pyrrole-5-carboxylic acid + MeOH Trimethylsilyldiazomethane 0°C Methyl ester formation
N-Alkylation Methyl ester + Benzyl chloride Base (e.g., NaH) / THF Room temp N-substituted derivatives
Amidation Saponified ester + amines EDC coupling Room temp Amide derivatives
  • Parallel Solution-Phase Synthesis: High-purity libraries of 4H-thieno[3,2-b]pyrrole derivatives have been synthesized using parallel manual techniques coupled with straightforward purification, enabling rapid generation of analogs for screening.

  • Reaction Efficiency: Use of trimethylsilyldiazomethane for esterification provides high yields under mild conditions, minimizing side reactions.

  • Functional Group Transformations: The carboxylate group is versatile, allowing conversion into esters, amides, and other reactive intermediates, facilitating diverse chemical modifications.

  • Industrial Scale-Up: Continuous flow reactors and optimized reaction parameters have been employed to scale up the synthesis efficiently, improving yield and reproducibility.

Step Reagents/Conditions Temperature Yield (%) Notes
Cyclization 2-Methylthiophene + 3-Methylpyrrole, H₂SO₄, toluene 80–110°C 70–85 Acid catalysis forms fused ring
Esterification 4H-thieno[3,2-b]pyrrole-5-carboxylic acid + MeOH + trimethylsilyldiazomethane 0°C 90–95 Mild, high-yield methylation
N-Alkylation Methyl ester + benzyl chloride + NaH RT 75–85 N-substituted derivatives
Amidation Saponified ester + amines + EDC RT 80–90 Amide bond formation

The preparation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate involves well-established synthetic methodologies centered on the acid-catalyzed cyclization of thiophene and pyrrole precursors, followed by efficient esterification using trimethylsilyldiazomethane. Subsequent functionalization steps such as N-alkylation and amidation expand the compound’s utility in medicinal chemistry and materials science. The synthetic routes are adaptable for both laboratory-scale and industrial-scale production, with high yields and purity achievable through optimized reaction conditions and purification techniques.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate belongs to a broader class of fused heterocyclic esters. Below is a comparative analysis with key analogues:

Furo[3,2-b]pyrrole Derivatives

  • Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate: Structure: Replaces the thiophene ring with a furan moiety. Synthesis: Prepared via Vilsmeier-Haack formylation or acetylation followed by thionation and cyclization . Reactivity: Demonstrates higher regioselectivity in electrophilic substitutions (e.g., formylation occurs predominantly at C-2) compared to thieno analogues . Applications: Used in antibacterial agents (e.g., furopyrrolo-triazine derivatives) .

Indoline and Tetrahydroisoquinoline Derivatives

  • Methyl indoline-2-carboxylate (14) and Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (13): Structure: Feature saturated nitrogen-containing rings instead of fused heterocycles. Synthesis: Formed via nucleophilic substitution with 4-chlorobenzyl bromide . Applications: Intermediate in TGR5 agonists for metabolic disorders .

Substituted Thieno[3,2-b]pyrroles

  • Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Structure: Bromine substituent at C-2 enhances electrophilic reactivity. Synthesis: Achieved via bromination of the parent ester . Applications: Precursor for Stille coupling in organic semiconductors (e.g., TP-BT4T-TP) .
  • Methyl 2-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate: Structure: Formyl and methyl groups at C-2 and C-4, respectively. Synthesis: Vilsmeier formylation of methyl 4-methyl-thieno[3,2-b]pyrrole-5-carboxylate . Applications: Photochromic materials and nonlinear optics .

Comparative Data Table

Compound Molecular Formula Key Substituents Synthesis Method Applications Reference
This compound C₈H₇NO₂S None Nucleophilic substitution (NaH/DMF) TGR5 agonists, semiconductors
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate C₈H₇NO₃ None Vilsmeier formylation, thionation Antibacterial agents
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate C₁₀H₈BrNO₂S Br at C-2 Bromination of parent ester Organic semiconductors
Methyl 2-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate C₁₀H₉NO₄ CHO at C-2, CH₃ at C-4 Regioselective acylation Photochromic materials
Methyl indoline-2-carboxylate C₁₀H₁₁NO₂ Saturated indoline Nucleophilic substitution TGR5 agonists

Reactivity and Functionalization Challenges

  • Nitration: Nitration of this compound leads to mixtures of 2- and 6-nitro derivatives, complicating purification. In contrast, furo analogues achieve cleaner C-2 nitration .
  • Vilsmeier-Haack Reaction: Thieno derivatives require harsher conditions (e.g., POCl₃/DMF) compared to furo analogues, which react at ambient temperatures .
  • Cross-Coupling: Brominated thieno-pyrroles (e.g., ethyl 2-bromo derivatives) enable efficient Stille coupling for π-conjugated polymers .

Biological Activity

Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

This compound is an ester derivative that can undergo various chemical reactions, including alkylation. These reactions can modify its structure and potentially enhance its interaction with biological targets. The compound is synthesized through multi-step organic reactions, typically involving the reaction of thieno-pyrrole derivatives with carboxylic acids or their derivatives under specific conditions to achieve high yields.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Biological Activity

The compound exhibits a range of biological activities that make it a candidate for further research in drug discovery:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving the inhibition of specific kinases associated with tumor growth .
  • Antiviral Activity : Related compounds have demonstrated antiviral effects, suggesting that this compound could be explored for similar applications.

Research Findings and Case Studies

Several studies have highlighted the potential applications of this compound in various fields:

  • Medicinal Chemistry Applications :
    • The compound serves as a precursor for synthesizing biologically active compounds, including antiviral and anticancer agents. Its derivatives have been tested in treatment trials for various cancers .
  • Materials Science :
    • This compound is utilized in developing π-conjugated systems for optoelectronic applications due to its electronic properties.
  • Pharmacological Studies :
    • A study focused on thieno[3,2-b]pyrrole-5-carboxamides revealed their efficacy as reversible inhibitors of histone lysine demethylase KDM1A/LSD1. This positions the thieno-pyrrole framework as a promising scaffold in epigenetic modulation and cancer therapy .

Comparative Analysis

To further understand the uniqueness of this compound compared to related compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
This compoundC₉H₉N₁O₂SEster derivative; potential for enzyme inhibition
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acidC₉H₉N₁O₂SLacks ester functionality; simpler structure
Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylateC₁₀H₁₁N₁O₂SContains ethyl group; altered reactivity

Q & A

Q. How to assess metabolic stability of this compound in preclinical studies?

  • Methodological Answer : Use liver microsome assays (human/rat) with LC-MS quantification. Monitor ester hydrolysis to the carboxylic acid metabolite, a common metabolic pathway for methyl esters .

Tables

Table 1 : Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₇NO₂S
Molecular Weight181.21 g/mol
CAS Registry Number82782-85-2
Storage ConditionsSealed, dry, 2–8°C
Purity (HPLC)>97%

Table 2 : Synthetic Modifications and Applications

ModificationMethodApplicationSource
Ester HydrolysisNaOH/EtOH, refluxCarboxylic acid precursor
Thiophene HalogenationNBS, CCl₄, lightCross-coupling substrate
Cyclopropanation[2+1] Cycloaddition with CH₂N₂Rigidified analogs

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
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methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

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